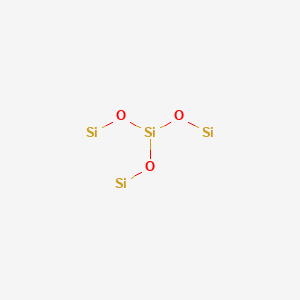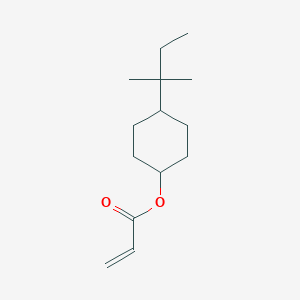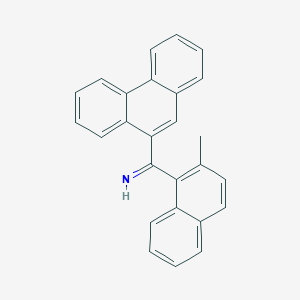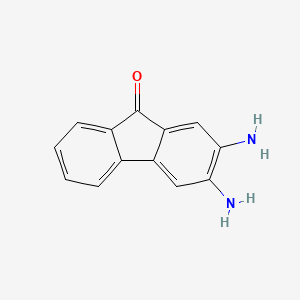![molecular formula C15H10Cl2N6 B14729215 4,6-Dichloro-N-{4-[(E)-phenyldiazenyl]phenyl}-1,3,5-triazin-2-amine CAS No. 5664-84-6](/img/structure/B14729215.png)
4,6-Dichloro-N-{4-[(E)-phenyldiazenyl]phenyl}-1,3,5-triazin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dichloro-N-{4-[(E)-phenyldiazenyl]phenyl}-1,3,5-triazin-2-amine is a heterocyclic compound featuring a 1,3,5-triazine core. This compound is notable for its dichloro substitution at positions 4 and 6, and a phenyldiazenyl group at position 4. The compound’s structure lends itself to various applications in scientific research, particularly in the fields of chemistry and biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-N-{4-[(E)-phenyldiazenyl]phenyl}-1,3,5-triazin-2-amine typically involves a nucleophilic substitution reaction. The starting material, 2,4,6-trichloro-1,3,5-triazine, undergoes substitution with an appropriate amine to introduce the desired functional groups . The reaction conditions often include the use of a base such as sodium carbonate to neutralize the liberated hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation has been reported to enhance the yield and purity of the product while reducing reaction time . This method is advantageous for large-scale production due to its efficiency and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
4,6-Dichloro-N-{4-[(E)-phenyldiazenyl]phenyl}-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: Replacement of chlorine atoms with nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents vary.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium carbonate, amines, thiols.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific nucleophiles or reagents used. For example, substitution with an amine yields a corresponding amine derivative .
Wissenschaftliche Forschungsanwendungen
4,6-Dichloro-N-{4-[(E)-phenyldiazenyl]phenyl}-1,3,5-triazin-2-amine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4,6-Dichloro-N-{4-[(E)-phenyldiazenyl]phenyl}-1,3,5-triazin-2-amine involves its interaction with microbial cell components. The compound’s dichloro and phenyldiazenyl groups facilitate binding to bacterial enzymes, disrupting their function and leading to cell death . The exact molecular targets and pathways are still under investigation, but the compound’s efficacy against Gram-negative bacteria suggests it may interfere with cell wall synthesis or membrane integrity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,6-Dichloro-1,3,5-triazin-2-amine: Lacks the phenyldiazenyl group, resulting in different chemical properties and applications.
2-Chloro-4,6-dimethoxy-1,3,5-triazine: Used as a peptide coupling agent, highlighting the versatility of the triazine core.
Uniqueness
4,6-Dichloro-N-{4-[(E)-phenyldiazenyl]phenyl}-1,3,5-triazin-2-amine is unique due to its combination of dichloro and phenyldiazenyl groups, which confer specific chemical reactivity and biological activity . This makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
5664-84-6 |
|---|---|
Molekularformel |
C15H10Cl2N6 |
Molekulargewicht |
345.2 g/mol |
IUPAC-Name |
4,6-dichloro-N-(4-phenyldiazenylphenyl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C15H10Cl2N6/c16-13-19-14(17)21-15(20-13)18-10-6-8-12(9-7-10)23-22-11-4-2-1-3-5-11/h1-9H,(H,18,19,20,21) |
InChI-Schlüssel |
RAGVQXRESJIVDJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC3=NC(=NC(=N3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


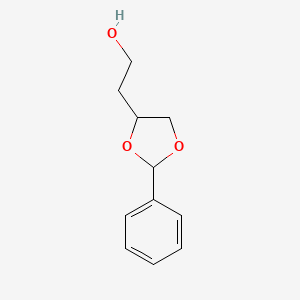


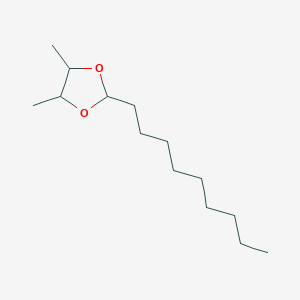
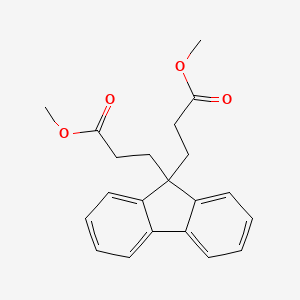
![2-[Ethyl(9h-fluoren-9-yl)amino]ethyl hydrogen sulfate](/img/structure/B14729166.png)
